molecular formula C7H14N2 B7807964 3-[Methyl(propyl)amino]propanenitrile

3-[Methyl(propyl)amino]propanenitrile

Cat. No.: B7807964
M. Wt: 126.20 g/mol
InChI Key: TUCHRFCBOJCRSA-UHFFFAOYSA-N
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Description

3-[Methyl(propyl)amino]propanenitrile is a chemical compound belonging to the class of nitrile-function compounds, which are of considerable importance in contemporary chemical and biological research . The nitrile group (-C≡N) is a versatile intermediate in organic synthesis due to its unique electronic properties and reactivity, allowing for conversion into other functional groups like amines, carboxylic acids, and ketones . This compound features both a nucleophilic amino group and an electrophilic nitrile, making it a valuable bifunctional building block for constructing more complex molecules . In research and development, related amino propanenitrile derivatives are frequently investigated as key intermediates in the stereoselective synthesis of pharmaceutical agents, including antibiotics . The nitrile group can participate in noncovalent interactions with biological targets and often serves as a bioisostere in medicinal chemistry . Researchers also utilize such compounds in the development of covalent inhibitors and in biochemical studies to probe enzyme interactions and biological pathways . This product is intended for research purposes as a chemical intermediate and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

3-[methyl(propyl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-3-6-9(2)7-4-5-8/h3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCHRFCBOJCRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and physical properties of 3-[Methyl(propyl)amino]propanenitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Spectral Features (IR/NMR) References
This compound C7H13N2 125.19 Likely liquid* IR: ~2240 cm⁻¹ (C≡N); NMR: δ 2.3 (N-CH2), δ 1.0 (CH3) Inferred
3-(Dimethylamino)propanenitrile C5H9N2 97.14 Liquid Boiling point: 171–175°C; δ 2.8 (N-(CH3)2)
3-(Isopropylamino)propanenitrile (9p) C6H11N2 111.17 Yellow oil IR: 2240 cm⁻¹; NMR: δ 1.2 (isopropyl CH3)
3-[2-Cyanoethyl(propyl)amino]propanenitrile C9H15N3 165.23 White crystalline IR: Dual nitrile peaks; δ 3.6 (CH2CN)
3-((2-((3-(Dimethylamino)propyl)(methyl)amino)thieno[3,2-d]pyrimidin-4-yl)(methyl)amino)propanenitrile C18H27N6 327.23† Solid (salt form) ESI HRMS: m/z 327.2302 [M+H]+

*Inferred based on analogous compounds in .
†Exact mass from HRMS data.

Key Observations:
  • Substituent Effects: Branching in the amino group (e.g., isopropyl vs. propyl) influences physical state. For example, 3-(Isopropylamino)propanenitrile is a yellow oil, while 3-[2-Cyanoethyl(propyl)amino]propanenitrile is crystalline due to increased molecular symmetry and intermolecular interactions .
  • Nitrile Reactivity: All compounds exhibit a strong IR absorption near 2240 cm⁻¹ for the nitrile group, but additional nitrile substituents (e.g., in 3-[2-Cyanoethyl(propyl)amino]propanenitrile) may split or shift this peak .
  • Molecular Weight and State: Higher molecular weight correlates with solid states (e.g., thienopyrimidine derivatives in ), while simpler analogs remain liquids or oils .

Challenges and Limitations

  • Data Gaps: Limited spectral or thermodynamic data for this compound necessitates reliance on analog extrapolation.
  • Synthetic Complexity: Bulky substituents (e.g., morpholinopropyl in ) complicate purification, often requiring advanced techniques like HPLC .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 3-[Methyl(propyl)amino]propanenitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .
  • Storage : Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure secondary containment to prevent leaks .
  • Emergency Procedures : For skin contact, rinse immediately with water and soap for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and seek medical attention. Avoid inducing vomiting if ingested .

Q. What are the key chemical identifiers and physicochemical properties of this compound?

  • Methodological Answer :

  • Identifiers : CAS No. 693-05-0, EU No. 211-740-0, and RTECS TZ4910000 .
  • Structural Features : Contains a nitrile group (-CN) and tertiary amine (methyl-propylamino) moiety, influencing reactivity and polarity. Molecular formula: C₇H₁₃N₂ .
  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. How should researchers assess and mitigate acute toxicity risks associated with this compound?

  • Methodological Answer :

  • Risk Assessment : Conduct a hazard review using Safety Data Sheets (SDS) and prioritize fume hood use during volatile operations. Monitor for delayed symptoms (e.g., respiratory distress) for 48 hours post-exposure .
  • Mitigation : Implement engineering controls (e.g., local exhaust ventilation) and pre-lab training on spill management (e.g., using sand or diatomaceous earth for containment) .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high purity and yield?

  • Methodological Answer :

  • Reaction Design : Use nucleophilic substitution between 3-chloropropionitrile and methylpropylamine in anhydrous conditions. Monitor pH to avoid side reactions (e.g., hydrolysis of nitrile) .
  • Purification : Employ fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Verify purity via HPLC or GC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Structural Elucidation : Use FT-IR for functional group analysis (-CN stretch ~2240 cm⁻¹, amine N-H ~3300 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions .
  • Quantitative Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) provides high-resolution separation. For trace impurities, pair with ESI-MS (e.g., m/z 139.1 [M+H]⁺) .

Q. How can researchers integrate safety-by-design principles when planning experiments with this compound?

  • Methodological Answer :

  • Waste Management : Segregate nitrile-containing waste in labeled, airtight containers. Collaborate with certified disposal services to prevent environmental release .
  • Process Optimization : Replace batch reactions with flow chemistry to minimize exposure. Use computational tools (e.g., DFT calculations) to predict hazardous intermediates .

Q. What derivatization strategies leverage the nitrile and amine groups for functionalization?

  • Methodological Answer :

  • Nitrile Conversion : Catalytic hydrogenation (e.g., Raney Ni) converts -CN to -CH₂NH₂. Alternatively, hydrolyze to carboxylic acids using acidic/basic conditions .
  • Amine Functionalization : Perform reductive amination with aldehydes/ketones or acylation with anhydrides to generate amides. Monitor reaction progress via TLC .

Q. How does this compound behave under extreme conditions (e.g., high temperature, UV exposure)?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C may release HCN). Use inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Photodegradation : Study UV-induced degradation using a photoreactor (λ = 254 nm). Analyze products via LC-MS to identify toxic byproducts (e.g., cyanide ions) .

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